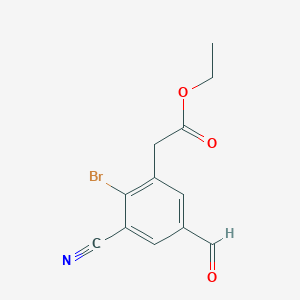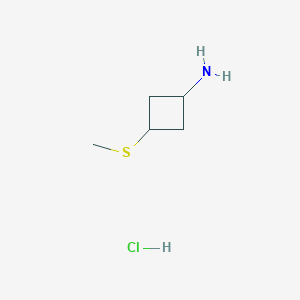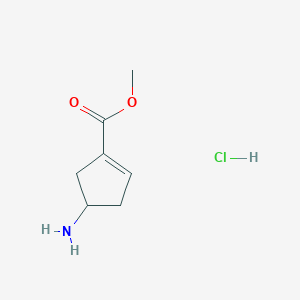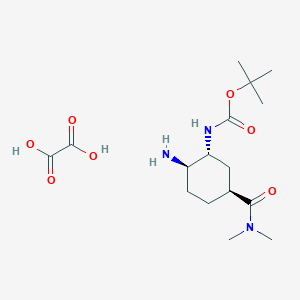![molecular formula C30H37NO4 B1460621 17-(Acetyloxy)-11beta-[4-[di(methyl-d3)amino]phenyl]-19-norpregna-4,9-diene-3,20-dione](/img/structure/B1460621.png)
17-(Acetyloxy)-11beta-[4-[di(methyl-d3)amino]phenyl]-19-norpregna-4,9-diene-3,20-dione
描述
醋酸乌利司他-d6: 是一种醋酸乌利司他的氘代形式,是一种选择性孕激素受体调节剂。它主要用作内标,用于在各种分析应用中定量醋酸乌利司他,包括质谱法。 醋酸乌利司他-d6 中的氘原子取代了氢原子,这有助于在分析过程中将其与非氘代形式区分开来 .
准备方法
合成路线和反应条件: 醋酸乌利司他-d6 的合成涉及将氘原子掺入醋酸乌利司他分子中。这可以通过多种方法实现,包括在合成过程中使用氘代试剂或溶剂。 一种常见的方法是在与前体化合物反应时使用氘代二甲胺 .
工业生产方法: 醋酸乌利司他-d6 的工业生产通常涉及使用优化的反应条件进行大规模合成,以确保高收率和纯度。 该过程可能包括通过结晶或色谱法提纯等步骤,以分离所需的氘代产物 .
化学反应分析
反应类型: 醋酸乌利司他-d6 会发生各种化学反应,包括:
氧化: 与氧化剂反应生成氧化衍生物。
还原: 与还原剂反应生成还原衍生物。
取代: 与亲核试剂或亲电试剂反应,取代特定官能团.
常见试剂和条件:
氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。
还原: 常见的还原剂包括氢化锂铝和硼氢化钠。
取代: 常见的试剂包括卤素和有机金属化合物.
形成的主要产物: 由这些反应形成的主要产物取决于所用试剂和条件。 例如,氧化可能产生酮或羧酸,而还原可能产生醇或胺 .
科学研究应用
化学: 醋酸乌利司他-d6 用作分析化学中的内标,用于在各种样品中定量醋酸乌利司他。 这有助于提高气相色谱-质谱法 (GC-MS) 和液相色谱-质谱法 (LC-MS) 等分析方法的准确性和精确度 .
生物学和医学: 在生物学和医学研究中,醋酸乌利司他-d6 用于研究醋酸乌利司他的药代动力学和代谢。 它有助于了解药物在体内的吸收、分布、代谢和排泄 (ADME) .
工业: 在制药行业,醋酸乌利司他-d6 用于开发和验证用于质量控制和监管合规性的分析方法。 它确保药物制剂的一致性和可靠性 .
作用机制
醋酸乌利司他-d6 与其非氘代对应物一样,充当选择性孕激素受体调节剂。它与人孕激素受体 PR-A 和 PR-B 结合,抑制孕激素的作用。 这种抑制阻止排卵,并改变子宫内膜,使其不太适合着床 . 分子靶标包括孕激素受体和参与排卵和子宫内膜变化的途径 .
相似化合物的比较
类似化合物:
米非司酮: 另一种选择性孕激素受体调节剂,用于医学终止妊娠。
左炔诺孕酮: 一种合成孕激素,用于紧急避孕。
阿索普利司尼: 一种选择性孕激素受体调节剂,用于治疗子宫肌瘤
醋酸乌利司他-d6 的独特性: 醋酸乌利司他-d6 的独特性在于其氘代性质,使其成为分析应用中理想的内标。 氘原子的存在允许与非氘代形式精确区分,从而提高定量分析的准确性 .
属性
IUPAC Name |
[(8S,11R,13S,14S,17R)-17-acetyl-11-[4-[bis(trideuteriomethyl)amino]phenyl]-13-methyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H37NO4/c1-18(32)30(35-19(2)33)15-14-27-25-12-8-21-16-23(34)11-13-24(21)28(25)26(17-29(27,30)3)20-6-9-22(10-7-20)31(4)5/h6-7,9-10,16,25-27H,8,11-15,17H2,1-5H3/t25-,26+,27-,29-,30-/m0/s1/i4D3,5D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOLLAFOLCSJHRE-JBNLJIHUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(CCC2C1(CC(C3=C4CCC(=O)C=C4CCC23)C5=CC=C(C=C5)N(C)C)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(C1=CC=C(C=C1)[C@H]2C[C@]3([C@@H](CC[C@@]3(C(=O)C)OC(=O)C)[C@H]4C2=C5CCC(=O)C=C5CC4)C)C([2H])([2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H37NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![Imidazo[1,2-a]pyridine-6-carbaldehyde oxime](/img/structure/B1460542.png)
![5-(Methoxymethyl)-4,6,12-triazatricyclo[7.2.1.0,2,7]dodeca-2,4,6-triene](/img/structure/B1460543.png)



![1-[(5-Methyl-1h-imidazol-4-yl)methyl]piperazine trihydrochloride](/img/structure/B1460547.png)




![6,6-Dimethylspiro[3.3]heptane-2-carboxylic acid](/img/structure/B1460561.png)
